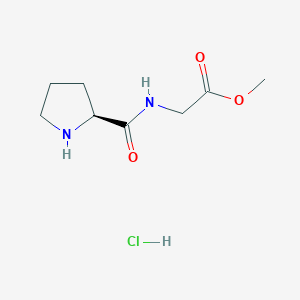

Methyl (S)-prolylglycinate hydrochloride

Description

Historical Context of Peptide Chemistry and Amino Acid Derivatives

The origins of peptide chemistry can be traced to the early 20th century, with the pioneering work of German chemist Emil Fischer. In 1901, Fischer and Ernest Fourneau reported the synthesis of the first dipeptide, glycylglycine. wikipedia.org Fischer introduced the term "peptide" in 1902, proposing that proteins are large polymers formed from amino acids linked by what is now known as the peptide bond. pharmacompass.com This laid the conceptual groundwork for the entire field.

Despite this brilliant start, progress in synthesizing larger, more complex peptides was slow for nearly half a century. nih.gov A major breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl protecting group, a tool that allowed for the controlled, stepwise addition of amino acids, which was a critical step forward in synthetic methodology. nih.gov This and other methodological advancements culminated in the landmark chemical synthesis of the peptide hormone oxytocin (B344502) by Vincent du Vigneaud in 1953, a feat that validated Fischer's peptide theory and opened the door to modern peptide science. nih.gov The subsequent decades saw an explosion in the discovery of a vast number of naturally occurring peptides with potent and specific biological activities, further fueling research into their synthesis and function. wikipedia.orgnih.gov

Significance of Chiral Amino Acid Derivatives as Synthetic Intermediates

With the exception of glycine (B1666218), all proteinogenic amino acids are chiral, existing as one of two non-superimposable mirror images, or enantiomers. Nature overwhelmingly uses the L-configuration. This natural repository of enantiomerically pure molecules, often called the "chiral pool," is a cornerstone of modern asymmetric synthesis. Current time information in Port Elizabeth, ZA. Chiral amino acid derivatives are highly valued as synthetic intermediates because they allow chemists to build complex molecules with precise three-dimensional structures. Current time information in Port Elizabeth, ZA.

The asymmetric functionalization of these derivatives is a critical strategy in the synthesis of natural products and pharmaceuticals, where often only one enantiomer possesses the desired therapeutic activity. bldpharm.comlifechemicals.com These chiral building blocks are not only used for creating peptides but are also transformed into other valuable chiral molecules such as amino alcohols, amines, and heterocyclic compounds. Current time information in Port Elizabeth, ZA. Advanced synthetic methods, including Ni-catalyzed asymmetric hydrogenation and the use of chiral aldehyde catalysts, leverage the inherent chirality of amino acid derivatives to achieve high levels of stereoselectivity in chemical reactions. lifechemicals.comnih.gov

Overview of Methyl (S)-Prolylglycinate Hydrochloride as a Key Synthon

Within the vast library of chiral building blocks, this compound stands out as a dipeptide synthon of significant interest in academic and pharmaceutical research. A synthon is a molecular fragment used to facilitate a specific synthetic transformation, and this compound serves as a readily available starting material for a range of more complex targets. lifechemicals.comresearchgate.netmdpi.com Its utility is derived directly from its unique structural and stereochemical properties.

This compound is the hydrochloride salt of a dipeptide ester. Its structure consists of an (S)-proline amino acid covalently linked to the nitrogen atom of a glycine methyl ester via a peptide bond.

Proline Moiety : Proline is unique among the 20 common amino acids because its side chain is a five-membered ring that loops back to bond with the backbone nitrogen atom. youtube.com This forms a secondary amine and imparts significant conformational rigidity, often inducing a "kink" or turn in a peptide chain. nih.govyoutube.com

Glycine Methyl Ester Moiety : Glycine is the simplest amino acid, with only a hydrogen atom as its side chain, which makes it achiral and conformationally flexible. youtube.com In this compound, the carboxylic acid group of glycine is esterified with a methyl group.

Stereochemistry : The molecule's chirality is determined by the proline residue, which has the (S) configuration at its α-carbon. This specific stereochemistry is crucial for its application in asymmetric synthesis.

Hydrochloride Salt : The compound is supplied as a hydrochloride salt, which improves its stability and handling properties as a solid. The protonation occurs at one of the basic nitrogen atoms.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 34290-71-6 bldpharm.com |

| Molecular Formula | C₈H₁₅ClN₂O₃ |

| Molecular Weight | 222.67 g/mol |

| Synonyms | (S)-Prolyl-glycine methyl ester HCl, H-Pro-Gly-OMe HCl |

The focus on this compound in chemical synthesis is primarily due to its role as a precursor to a class of biologically important molecules known as 2,5-diketopiperazines, specifically cyclo(Pro-Gly).

Under appropriate conditions, the linear dipeptide ester can undergo an intramolecular cyclization to form the corresponding cyclic dipeptide, cyclo(L-prolyl-glycyl) or c(PG). This cyclic scaffold is of great interest because it is found in various natural products and serves as a privileged structure in medicinal chemistry. nih.gov Research has shown that c(PG) itself possesses significant neuroprotective and nootropic (cognition-enhancing) properties. nih.gov

Furthermore, the well-known nootropic drug Noopept (N-phenylacetyl-L-prolylglycine ethyl ester) is considered a prodrug that is metabolized in the body to form cyclo-prolylglycine, which is believed to be the active species. science.gov Therefore, this compound serves as a convenient and crucial starting material for the synthesis of c(PG) and its analogs, enabling researchers to explore their therapeutic potential for neurological conditions. nih.gov The combination of proline's rigid turn-inducing structure and glycine's flexibility makes the Pro-Gly motif a key element in designing peptidomimetics and other bioactive compounds. nih.govnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3.ClH/c1-13-7(11)5-10-8(12)6-3-2-4-9-6;/h6,9H,2-5H2,1H3,(H,10,12);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASSBOQXVKNGFHE-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC(=O)C1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CNC(=O)[C@@H]1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34290-71-6 | |

| Record name | methyl 2-{[(2S)-pyrrolidin-2-yl]formamido}acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Chemical Synthesis of Methyl S Prolylglycinate Hydrochloride

Stereoselective Synthesis of Methyl (S)-Prolylglycinate Hydrochloride

Maintaining the stereochemical integrity of the chiral center in (S)-proline is paramount during the synthesis to ensure the desired biological activity and purity of the final product. nih.gov

Control of Stereochemistry in Peptide Bond Formation

The formation of the peptide bond between the N-protected (S)-proline and glycine (B1666218) methyl ester involves the activation of the proline's carboxyl group. This activation step can sometimes lead to racemization, particularly if harsh activating agents or high temperatures are used. youtube.com The unique cyclic structure of proline, however, makes it less susceptible to racemization compared to other amino acids. sigmaaldrich.com

The cis-trans isomerization of the Xaa-Pro peptide bond is a well-known phenomenon in proline-containing peptides. sigmaaldrich.comfrontiersin.org Proline's five-membered ring structure restricts the backbone conformation, allowing it to sample both cis and trans conformations. frontiersin.org While this isomerization is a key factor in protein folding, during synthesis, the reaction conditions can be optimized to favor the desired isomer. The use of specific coupling reagents and solvents can influence the conformational outcome. acs.org

Impact of Starting Material Chirality on Product Purity

The enantiomeric purity of the final this compound is directly dependent on the stereochemical purity of the starting (S)-proline. It is crucial to begin the synthesis with highly enantiomerically pure (S)-proline to obtain an optically pure product. nih.gov The use of L-amino acids (the (S)-enantiomer for most proteinogenic amino acids) is standard in the synthesis of peptides intended for biological applications, as biological systems are highly stereospecific. nih.gov Any contamination with the D-enantiomer in the starting material will result in the formation of the corresponding diastereomeric dipeptide, which can be difficult to separate from the desired product.

Novel and Green Synthetic Approaches for this compound

Traditional peptide synthesis methods often rely on hazardous solvents and generate significant chemical waste, prompting research into more sustainable and environmentally friendly alternatives. advancedchemtech.comnih.gov

The principles of green chemistry are increasingly being applied to peptide synthesis. acs.org This includes the use of greener solvents, such as propylene (B89431) carbonate, as replacements for more toxic options like dichloromethane (B109758) (DCM) and dimethylformamide (DMF). rsc.org Some research has also explored the use of water as a solvent for peptide synthesis, although the solubility of protected amino acids can be a challenge. acs.org

Continuous flow synthesis is another innovative approach that offers several advantages over traditional batch processes. advancedchemtech.com Continuous flow systems allow for better control over reaction parameters, can improve yields, and reduce waste generation. advancedchemtech.com

Enzymatic synthesis represents a highly stereoselective and green alternative for peptide bond formation. While not as broadly applicable as chemical methods yet, the use of enzymes can offer high yields and excellent enantioselectivity under mild reaction conditions. nih.gov

Furthermore, alternative elongation strategies, such as N-to-C terminus synthesis, are being developed to minimize the use of protecting groups and coupling reagents, thereby improving atom economy and reducing waste. nih.gov These novel approaches hold promise for making the synthesis of peptides like this compound more efficient and sustainable in the future.

Catalyst Development for Enhanced Efficiency (e.g., heterogeneous catalysis)

The efficiency of peptide bond formation can be significantly improved by catalysts that accelerate the reaction and minimize side reactions like racemization. While traditional peptide synthesis often relies on stoichiometric activating agents, recent research has focused on developing catalytic methods, particularly using heterogeneous catalysts, which offer simplified purification and potential for recycling. youtube.com

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, most commonly a solid catalyst in a liquid reaction mixture. youtube.com This facilitates easy separation of the catalyst from the product mixture by simple filtration, a significant advantage for process chemistry. youtube.com

Zirconium-Based Metal-Organic Frameworks (Zr-MOFs): Zr-MOFs have emerged as promising heterogeneous catalysts for direct peptide bond formation. acs.org They function via Lewis acid activation of the carboxylate group by the zirconium centers. acs.org A key advantage is their tolerance for water and their ability to function under ambient conditions without the need for additional activating agents. acs.org The catalyst has demonstrated recyclability and a broad substrate scope, although challenges remain in applying it to more general intermolecular reactions. acs.org

Palladium on Carbon (Pd/C): Catalytic transfer hydrogenation is a common method for removing protecting groups in peptide synthesis. researchgate.net For instance, a C-terminal benzyl (B1604629) ester protecting group can be removed using 10% Pd/C as the catalyst with a hydrogen donor like ammonium (B1175870) formate (B1220265) (HCOONH₄). researchgate.net This method is valuable in fragment condensation strategies where smaller peptide units are synthesized and then joined together. researchgate.net

Boronic Acid Catalysis: Boronic acids have been shown to catalyze the amidation of N-hydroxy amino acid methyl esters with amino acid tert-butyl esters, yielding N-hydroxy dipeptide derivatives without racemization. researchgate.net The resulting protecting groups can be subsequently removed under heterogeneous hydrogenation conditions. researchgate.net

Comparison of Catalytic Methods in Peptide Synthesis

| Catalyst Type | Example | Mechanism | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Metal-Organic Framework (MOF) | Zr-MOFs | Lewis acid activation of carboxylate by Zr centers | Heterogeneous, water-tolerant, no activating agents needed, recyclable | Limited scope for general intermolecular reactions currently | acs.org |

| Supported Metal Catalyst | 10% Pd/C | Catalytic transfer hydrogenation for deprotection | Heterogeneous, efficient for removing specific protecting groups (e.g., benzyl) | Primarily used for deprotection, not direct amide bond formation | researchgate.net |

| Lewis Acid | Arylboronic Acids | Catalyzes amidation of N-hydroxy amino acid esters | Homogeneous, high yield, no racemization reported | Requires specific N-hydroxy substrates; catalyst is homogeneous | researchgate.net |

Solvent Selection and Solvent-Free Methodologies

Solvents constitute the largest portion of waste in pharmaceutical and chemical processes, including peptide synthesis. acs.orgacs.org Therefore, significant effort is directed towards finding greener alternatives to conventional, hazardous solvents like dimethylformamide (DMF), dichloromethane (DCM), and N-Methyl-2-pyrrolidone (NMP). acs.orgadvancedchemtech.com

Green Solvent Selection: The ideal green solvent should be effective in dissolving reagents and swelling the solid support (in SPPS), while being non-toxic, biodegradable, and derived from renewable resources. acs.orgadvancedchemtech.com Water and ethanol (B145695) are being explored as environmentally friendly options. advancedchemtech.com Studies have shown that using greener solvent mixtures, such as those containing ethyl acetate (B1210297), 1,2-dimethoxyethane (B42094) (DME), or 2-Methyltetrahydrofuran (2-MeTHF), can lead to highly efficient synthesis of peptides with high purity. acs.orgchemrxiv.org

Solvent-Free Methodologies: An even more sustainable approach is to eliminate the solvent entirely.

Mechanochemistry (Ball Milling): This technique involves the use of mechanical force to induce chemical reactions. The coupling of amino acids has been achieved by ball milling N-carboxyanhydrides (NCAs) with amino acid esters in the absence of a solvent, offering a high-yielding route to peptides without epimerization. researchgate.net

Resonant Acoustic Mixing (RAM): RAM technology uses low-frequency acoustic waves to create a highly efficient mixing environment. It enables rapid and effective peptide bond formation at high concentrations with minimal use of environmentally benign solvents like ethyl acetate or DME, presenting a sustainable alternative to traditional solution-phase or solid-phase synthesis. chemrxiv.orgchemrxiv.org Comparisons show that RAM can achieve significantly higher conversions in shorter times than conventional stirring or sonication. chemrxiv.org

Overview of Greener Synthesis Approaches

| Approach | Method/Solvent | Description | Advantages | Reference |

|---|---|---|---|---|

| Green Solvents | Water | Used as a solvent in SPPS reactions, reducing hazardous waste. | Environmentally benign, can act as a nucleophile. | advancedchemtech.com |

| Ethanol | Used as a sustainable alternative solvent. | Improves yield and purity, safer, reduces waste. | advancedchemtech.com | |

| Ethyl Acetate / DME | Used in Resonant Acoustic Mixing (RAM) for peptide synthesis. | "Green" solvents, minimal quantities needed, rapid reactions. | chemrxiv.orgchemrxiv.org | |

| Solvent-Free | Ball Milling | Coupling of amino acid derivatives via mechanical force. | No solvent, high yield, no epimerization. | researchgate.net |

| Reactive Extrusion | Solventless synthesis of peptides from unactivated amino acids in a twin-screw extruder. | Continuous process, solventless. | researchgate.net |

Atom Economy and Waste Minimization in Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com Traditional peptide synthesis often suffers from poor atom economy due to the use of excess reagents and protecting groups, which generate significant waste. orgsyn.org

Strategies to improve atom economy and minimize waste include:

Convergent Synthesis: Instead of building the peptide chain linearly one amino acid at a time, shorter peptide fragments are synthesized separately and then combined. This approach can reduce the total number of steps and the cumulative waste generated. advancedchemtech.com

Reagent and Solvent Optimization: Carefully optimizing the equivalents of reagents used is crucial, especially on an industrial scale, to minimize cost and waste. acs.org The use of greener reagents, such as replacing piperidine (B6355638) with 4-methylpiperidine (B120128) (4-MP) for Fmoc deprotection, can reduce hazardous waste. advancedchemtech.com

Waste Reduction Technologies: Technologies like Rotating Bed Reactors (RBRs) can enhance the solid-to-liquid phase ratio in Solid Phase Peptide Synthesis (SPPS), leading to a significant reduction in solvent consumption—by as much as 82% compared to conventional SPPS setups. nih.govdiva-portal.org Another innovative approach is a "wash-free" SPPS process, where a volatile base is removed by evaporation and headspace gas flushing, potentially cutting total waste by up to 95%. researchgate.net

Tag-Assisted Liquid-Phase Peptide Synthesis (LPPS): In this method, a solubility "tag" (like a long alkyl chain or a polymer) is attached to the growing peptide chain. This allows for purification by extraction or precipitation instead of chromatography, reducing solvent use. acs.org

Waste Reduction Data in Peptide Synthesis

| Technology/Method | Reported Waste Reduction | Mechanism/Principle | Reference |

|---|---|---|---|

| Rotating Bed Reactor (RBR) | Up to 82% reduction in washing-solvent | Maximizes the solid-phase to liquid ratio, reducing solvent needed for washes. | diva-portal.org |

| Wash-Free SPPS | Up to 95% total waste reduction | Eliminates all solvent-intensive wash steps by using a volatile base removed by evaporation. | researchgate.net |

| 4-Methylpiperidine (4-MP) | ~60% solvent savings | Replaces piperidine for Fmoc deprotection, enabling a reduction in the number of wash steps. | advancedchemtech.com |

Microwave-Assisted and Sonochemical Synthesis Techniques

To accelerate the often slow processes of peptide synthesis, alternative energy sources like microwaves and ultrasound are increasingly employed. These techniques can dramatically reduce reaction times and often improve product yields and purity. nih.govhielscher.com

Microwave-Assisted Peptide Synthesis (MAPS): Microwave irradiation directly heats the reaction mixture, leading to rapid temperature increases and significantly accelerated reaction rates. nih.govajrconline.org This allows for the completion of coupling and deprotection steps in minutes rather than hours. pentelutelabmit.comresearchgate.net For example, reactions that might take 30-45 minutes of conventional refluxing can be completed in just a few minutes under microwave irradiation, with improved yields. ajrconline.orgrsc.orgnih.gov Commercial microwave peptide synthesizers are now widely available, making this a standard technique for rapid peptide production. researchgate.net

Sonochemical Synthesis (Ultrasound-Assisted): Sonochemistry utilizes the energy of ultrasound to induce cavitation—the formation, growth, and collapse of bubbles in the liquid medium. google.com This process creates localized hot spots with extreme temperatures and pressures, which can enhance chemical reactivity. In peptide synthesis, sonication has been shown to intensify SPPS, leading to higher yields, improved purity, and faster reaction times without causing racemization. hielscher.com It is particularly effective for steps like the cleavage of the finished peptide from the resin support. hielscher.com

Comparison of Synthesis Acceleration Techniques

| Technique | Energy Source | Mechanism | Key Advantages | Typical Time Reduction | Reference |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis (MAPS) | Electromagnetic Radiation (Microwaves) | Direct dielectric heating of polar molecules. | Rapid heating, higher yields, increased purity, reduced side reactions. | Hours to minutes. | ajrconline.orgpentelutelabmit.comresearchgate.net |

| Sonochemical Synthesis | Sound Energy (Ultrasound) | Acoustic cavitation creates localized high-energy zones. | Shorter reaction times, higher yields, enhanced reaction pathways, effective for cleavage. | Hours to minutes. | hielscher.comgoogle.com |

Continuous Flow Synthesis Adaptations

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is a powerful alternative to traditional batch processing. chimia.chnih.gov This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to improved safety, consistency, and scalability. flinders.edu.aunih.gov

The synthesis of peptides and other active pharmaceutical ingredients (APIs) has been successfully adapted to flow systems. nih.govrsc.org A typical setup involves pumping solutions of the amino acid and coupling reagents through a heated reactor coil where the amide bond formation occurs. chimia.chnih.gov Subsequent steps, such as deprotection and purification, can be integrated in-line. flinders.edu.aursc.org

Key advantages of continuous flow synthesis include:

Enhanced Safety: Hazardous reagents or unstable intermediates are generated and consumed in small volumes within the confined system, minimizing risk. nih.gov

Precise Control: The small reactor volume and high surface-area-to-volume ratio allow for rapid and precise temperature control, which is crucial for minimizing side reactions like racemization. flinders.edu.au

Improved Efficiency: Flow systems can significantly shorten reaction times. Automated flow platforms have been developed that can add an amino acid residue in under two minutes, a substantial improvement over batch methods. pentelutelabmit.comnih.gov

Scalability: Scaling up production in a flow system is often as simple as running the system for a longer period, avoiding the challenges associated with scaling up large batch reactors. nih.gov

Integration: Flow synthesis can be integrated with in-line purification and analysis techniques, moving towards a fully automated manufacturing process from starting materials to the final purified product. rsc.org

Benefits of Continuous Flow vs. Batch Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Heat Transfer | Slow, inefficient, potential for hot spots | Fast, highly efficient due to high surface-area-to-volume ratio | flinders.edu.au |

| Safety | Large volumes of hazardous materials present higher risk | Small hold-up volume minimizes risk of handling hazardous reagents | nih.gov |

| Scalability | Challenging, often requires re-optimization | Straightforward, achieved by extending run time ("scaling out") | nih.gov |

| Reaction Time | Often long (hours per cycle) | Significantly reduced (minutes per cycle) | pentelutelabmit.comnih.gov |

| Process Control | Difficult to control temperature and mixing precisely | Precise, reproducible control of temperature, pressure, and stoichiometry | chimia.chflinders.edu.au |

Chemical Transformations and Derivatization Strategies Utilizing Methyl S Prolylglycinate Hydrochloride

Reactions Involving the Methyl Ester Moiety

The methyl ester group at the C-terminus is a key functional handle for various chemical modifications, including hydrolysis, amidation, and reactions with nucleophiles. These transformations allow for chain elongation, conjugation to other molecules, or alteration of the compound's physicochemical properties.

Hydrolysis to the Carboxylic Acid

The most fundamental transformation of the methyl ester is its hydrolysis to the corresponding carboxylic acid, yielding (S)-prolylglycine. This reaction is typically achieved under basic conditions, a process known as saponification.

Research Findings: The hydrolysis of methyl esters is a standard procedure in organic synthesis. organic-chemistry.org Treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup, efficiently yields the free carboxylic acid. The reaction proceeds through a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to give the carboxylate salt and methanol. The final acidification step protonates the carboxylate to afford the desired product. This transformation is crucial for subsequent peptide coupling reactions where a free C-terminal carboxyl group is required for activation and amide bond formation with another amino acid or amine.

| Reaction | Reagents | Product | Key Features |

| Ester Hydrolysis | 1. NaOH (aq) or LiOH (aq)2. HCl (aq) | (S)-Prolylglycine | Converts the ester to a free carboxylic acid; enables further peptide synthesis at the C-terminus. |

Transamidation and Amide Bond Formation

The methyl ester of Methyl (S)-prolylglycinate can be directly converted into a variety of C-terminal amides through transamidation. This reaction involves the direct displacement of the methoxy (B1213986) group with a primary or secondary amine.

Research Findings: Direct amidation of esters often requires harsh conditions or the use of catalysts. nih.gov However, various methods have been developed to facilitate this transformation under milder conditions. nih.govresearchgate.net For instance, the reaction can be promoted by the use of specific coupling reagents or by enzymatic catalysis. researchgate.netresearchgate.net Lipases, for example, can catalyze the aminolysis of esters in non-aqueous solvents. researchgate.net Another approach involves the in-situ activation of the ester. For example, troponyl alkylglycinate esters have been shown to undergo direct amidation with amino acid esters. nih.gov These methods allow for the synthesis of a diverse range of C-terminally modified prolylglycine (B1581105) amides, which can be valuable for creating peptide libraries or modifying the biological activity of the parent dipeptide. C-terminal amidation is a common strategy to block or slow enzymatic digestion of peptides. biosyntan.de

| Reaction | Reagents | Product | Key Features |

| Transamidation | Amine (R-NH₂), Catalyst (e.g., Lipase) or High Temperature | Methyl (S)-prolyl-(N-R)-glycinamide | Direct conversion of ester to amide; avoids the need for hydrolysis and subsequent coupling. |

Reactions with Nucleophiles

The electrophilic carbonyl carbon of the methyl ester is susceptible to attack by various nucleophiles other than amines or hydroxide. A significant reaction in this category is the reduction of the ester to a primary alcohol.

Research Findings: Reduction of the C-terminal ester to the corresponding amino alcohol, (S)-prolyl-glycinol, can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). psu.edu However, such reagents are highly reactive and may not be compatible with other functional groups in more complex substrates. Milder and more chemoselective methods have been developed. For instance, polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a titanocene (B72419) catalyst can efficiently reduce esters to alcohols, tolerating a range of other functional groups. psu.edu This transformation yields a C-terminal alcohol, which can serve as a precursor for further derivatization, such as etherification or oxidation to an aldehyde.

| Reaction | Reagents | Product | Key Features |

| Ester Reduction | 1. LiAlH₄2. H₂O | (S)-Prolyl-glycinol | Converts the C-terminal ester to a primary alcohol; creates a new site for derivatization. |

Reactions at the Peptide Amide Bond

The peptide bond itself, while generally robust, can be a target for chemical modification. These backbone modifications can profoundly alter the peptide's conformation, stability, and biological properties without changing the amino acid side chains. nih.govnih.gov

N-Alkylation and N-Acylation of the Amide Nitrogen

Modification of the amide nitrogen within the peptide backbone is a key strategy in peptidomimetic chemistry. researchgate.net This includes the addition of alkyl or acyl groups.

Research Findings: N-Acylation: The acylation of the glycine (B1666218) nitrogen in the prolyl-glycine backbone is a well-documented modification. A prominent example is the synthesis of N-phenylacetyl-L-prolylglycine ethyl ester (Noopept), where a phenylacetyl group is attached to the proline nitrogen. wikipedia.orgnih.govcaymanchem.com While this specific example involves acylation at the N-terminus (proline nitrogen), the principle can be extended to the internal amide nitrogen under specific synthetic conditions, although it is synthetically challenging. N-acylation of amino acids is a common synthetic route. researchgate.netgoogle.com

N-Alkylation: N-alkylation of the peptide backbone, particularly N-methylation, is known to increase metabolic stability and influence conformation by disrupting hydrogen bonding and potentially favoring a cis amide bond geometry. nih.govnih.gov While direct alkylation of the internal amide nitrogen is difficult due to its low nucleophilicity, specialized methods have been developed. nih.govrsc.org These often involve multi-step procedures or the use of highly reactive alkylating agents.

| Modification | Reagent Type | Resulting Structure | Impact on Peptide |

| N-Acylation | Acyl Chloride or Anhydride (B1165640) | N-Acyl dipeptide derivative | Introduces new functional groups; can alter biological activity (e.g., N-phenylacetyl-L-prolylglycine ethyl ester). science.govresearchgate.net |

| N-Alkylation | Alkyl Halide | N-Alkyl dipeptide derivative | Increases metabolic stability; influences peptide conformation. nih.govnih.gov |

Backbone Modifications (e.g., N-amination)

A more profound modification of the peptide backbone involves replacing the amide C-H proton with an amino group (–NH₂), creating an N-amino peptide, also known as a hydrazide peptide. researchgate.net

Research Findings: N-amination of the peptide backbone is a powerful tool for designing peptidomimetics with specific conformational properties. acs.org Unlike N-alkylation, N-amination maintains a hydrogen-bond donor at the nitrogen atom, while introducing significant changes to the local geometry and electronic properties of the peptide bond. nih.gov Theoretical and experimental studies show that introducing an N-amino group significantly perturbs the peptide's conformation. acs.orgacs.org The synthesis of N-amino peptides can be challenging and often requires the use of protected hydrazino acid building blocks in solid-phase peptide synthesis (SPPS). researchgate.netnih.gov This strategy allows for the creation of peptide analogs with enhanced stability and unique structural features, potentially leading to novel biological activities. nih.gov

| Backbone Modification | Strategy | Resulting Linkage | Key Features |

| N-Amination | Incorporation of a hydrazino acid | N-amino amide (Hydrazide) | Induces significant conformational changes; maintains H-bond donor capacity; used in peptidomimetic design. nih.govresearchgate.netacs.org |

Functionalization of the Pyrrolidine (B122466) Ring of the Proline Residue

The pyrrolidine ring of proline is a key determinant of its unique conformational properties within a peptide chain. nih.gov Functionalization of this ring, particularly at the C4 position, allows for the precise modulation of these properties and the introduction of novel chemical functionalities.

The stereospecific modification of the C4 position (the γ-carbon) of the proline ring is a powerful strategy to control peptide conformation and introduce diverse functional groups. nih.gov A prominent approach, termed "proline editing," involves the post-synthetic modification of a 4-hydroxyproline (B1632879) (Hyp) residue that has been incorporated into a peptide sequence. nih.gov This method provides access to a wide array of 4-substituted proline derivatives with defined stereochemistry. nih.gov

The process often begins with the incorporation of the readily available and inexpensive Fmoc-4R-Hyp into a peptide chain via solid-phase peptide synthesis (SPPS). nih.gov After the peptide is synthesized, the hydroxyl group at the C4 position can be stereospecifically manipulated. nih.gov

Key stereoselective reactions include:

Mitsunobu Reaction: This reaction allows for the inversion of the stereocenter at C4. For example, starting with a 4R-Hyp residue, treatment with a carboxylic acid under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) results in the formation of a 4S-ester, effectively inverting the stereochemistry from R to S. nih.gov

SN2 Reactions: A two-step protocol involving the conversion of the C4-hydroxyl group into a good leaving group (e.g., a sulfonate like tosylate or nosylate) allows for subsequent nucleophilic substitution. nih.gov This SN2 reaction proceeds with inversion of configuration, providing another route to 4S-substituted prolines from a 4R-Hyp starting material. nih.govchemrxiv.org A wide range of nucleophiles can be employed to introduce functionalities such as azides, halides, and thiols. nih.govnih.gov

The introduction of different substituents at the C4 position has a profound impact on the conformational preference of the pyrrolidine ring, known as ring pucker. nih.gov For instance, introducing an electron-withdrawing fluorine atom at the C4 position significantly influences the ring's pucker preference (endo vs. exo), which in turn affects the cis-trans isomerization of the preceding amide bond. researchgate.net

Table 1: Examples of Stereoselective C4-Modifications on Proline Derivatives

| Starting Material | Reagent(s) | Reaction Type | Product Functionality | Resulting Stereochemistry | Reference |

| 4R-Hydroxyproline (Hyp) | Diethyl azodicarboxylate (DEAD), PPh₃, Carboxylic Acid | Mitsunobu | Ester | 4S | nih.gov |

| 4R-Hydroxyproline (Hyp) | 1. TsCl, Pyridine (B92270) 2. NaN₃ | Sulfonylation, SN2 | Azide | 4S | nih.gov |

| N-Boc-4R-Hyp | PBr₃ | Halogenation | Bromo | 4S | chemrxiv.org |

| 4S-Bromoproline | Potassium thioacetate | SN2 | Thioacetate | 4R | chemrxiv.org |

While the pyrrolidine ring is generally stable, it can undergo transformations such as ring expansion under specific chemical conditions. These reactions are valuable for synthesizing heterocyclic scaffolds like piperidines and azepanes from proline precursors. organic-chemistry.orgresearchgate.net

One documented strategy involves treating N-protected prolinol derivatives (where the carboxylic acid is reduced to an alcohol) with deoxyfluorinating reagents like diethylaminosulfur trifluoride (DAST). rsc.org The reaction is proposed to proceed through the formation of a strained aziridinium (B1262131) intermediate, which is then opened by a nucleophile. Depending on the reaction conditions and protecting groups, this can lead to ring-expanded products such as β-fluoropiperidine-α-phosphonates. rsc.org Similarly, ring expansion of certain pyrrolidine derivatives to piperidines and azocanes can be achieved via the nucleophilic opening of an azetidinium intermediate. researchgate.net

In a different context, computational studies have shown that the N-Cα bond of the proline ring is significantly weaker than other bonds in a polypeptide backbone. chemrxiv.org This suggests a potential for mechanically induced ring-opening under stress, which would maintain the continuity of the peptide chain while increasing its length. chemrxiv.org

Modulations at the N-Terminus of the Proline Residue

The secondary amine at the N-terminus of the proline residue in Methyl (S)-prolylglycinate hydrochloride is a primary site for modification. Common transformations include acylation to introduce specific functional groups and elongation of the peptide chain to form larger peptidic conjugates.

Acylation of the N-terminal proline is a straightforward and widely used reaction to introduce a vast array of functionalities. nih.gov This modification can alter the peptide's hydrophobicity, introduce reporter tags, or prepare it for further conjugation.

The reaction typically involves treating the peptide with an acylating agent. A common example is "capping" with acetic anhydride, often in the presence of a base, to yield an N-acetylated peptide. wpmucdn.com This is frequently done to neutralize the N-terminal charge or to ensure that subsequent reactions occur at other desired sites within the peptide. wpmucdn.com

Beyond simple acetylation, a multitude of carboxylic acids can be coupled to the N-terminus using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU). nih.govmdpi.com This allows for the attachment of groups ranging from simple alkyl and aryl moieties to complex functional molecules. nih.gov

Table 2: Representative N-Terminus Acylation Reactions

| Acyl Group | Acylating Agent / Reagents | Purpose / Application | Reference |

| Acetyl | Acetic Anhydride, Base (e.g., DIEA) | N-terminal capping, charge neutralization | wpmucdn.com |

| Benzoyl | Benzoic Acid, Coupling Agent (e.g., DIC, DMAP) | Increase hydrophobicity, structural studies | nih.gov |

| Pentafluoropropionyl | Pentafluoropropionic anhydride (PFPA) | Derivatization for GC-MS analysis | nih.gov |

| Biotinyl | Biotin-NHS ester | Affinity labeling, purification | berkeley.edu |

This compound, as a dipeptide unit, can be extended by forming amide bonds at its N-terminus. This is the fundamental principle of peptide synthesis, where it can be coupled with other amino acids or peptide fragments to create larger, more complex peptide structures.

Furthermore, the N-terminal proline can be specifically engineered to participate in chemoselective ligation reactions, enabling the construction of intricate peptide and protein conjugates. One powerful technique is Native Chemical Ligation (NCL) . While NCL classically involves a peptide with an N-terminal cysteine, variations have been developed for proline. This involves synthesizing a peptide with an N-terminal mercaptoproline or selenoproline. chemrxiv.org This functionalized proline can then react with another peptide fragment possessing a C-terminal thioester to form a native amide bond at the ligation site. chemrxiv.orgnih.gov

Another strategy for conjugation involves enzymatic methods. For instance, the enzyme tyrosinase can oxidize phenol (B47542) derivatives to highly reactive o-quinone intermediates. berkeley.edu These intermediates then couple selectively and efficiently to N-terminal proline residues of proteins or peptides under mild conditions, enabling site-specific labeling with molecules like biotin. berkeley.edu

These conjugation strategies are central to creating advanced biomolecules, including:

Peptide-Oligonucleotide Conjugates (POCs): These molecules combine the cell-penetrating or targeting properties of a peptide with the therapeutic action of an oligonucleotide (like siRNA or antisense strands). mdpi.comnih.gov

Peptide-Drug Conjugates (PDCs): In this approach, a peptide is used to selectively deliver a cytotoxic or other therapeutic small molecule drug to a target tissue, such as a tumor, improving efficacy and reducing side effects. nih.gov

Applications of Methyl S Prolylglycinate Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

In the realm of SPPS, particularly when using Fmoc (fluorenylmethyloxycarbonyl) chemistry, the synthesis of peptide sequences containing proline and glycine (B1666218) presents unique challenges. sigmaaldrich.com The use of pre-formed dipeptide units like Methyl (S)-prolylglycinate hydrochloride is a key strategy to overcome these difficulties, enhance synthetic efficiency, and improve the purity of the final peptide. nih.govacs.org

The direct incorporation of a Pro-Gly dipeptide unit is a well-established method to bypass a notoriously difficult step in SPPS. nih.gov The sequence H-Gly-Pro-OR, once formed on a solid support, is highly susceptible to an intramolecular side reaction. By coupling the pre-formed Pro-Gly dipeptide, the problematic intermediate is never generated on the resin, thus precluding the associated side reactions. This approach is particularly beneficial in the automated synthesis of long peptides where high efficiency at every coupling step is critical. chempep.com The use of such dipeptide building blocks has been verified as a viable strategy to preclude the transient existence of intermediates that are susceptible to degradation. nih.govacs.org

The primary side reaction associated with Pro-Gly sequences during SPPS is the formation of diketopiperazine (DKP). nih.goviris-biotech.de This occurs when the deprotected N-terminal amino group of a resin-bound dipeptide attacks the ester linkage anchoring the peptide to the resin, leading to the cleavage of the peptide from the support as a cyclic dipeptide, cyclo(Pro-Gly). sigmaaldrich.comiris-biotech.de This side reaction is highly sequence-dependent and is particularly pronounced for dipeptides containing proline and glycine. sigmaaldrich.comacs.orgnih.gov

Several strategies have been developed to suppress or eliminate DKP formation, as summarized in the table below.

| Strategy | Description | Key Findings & Citations |

| Dipeptide Incorporation | The most direct method is to use a protected dipeptide building block, such as an Fmoc-Pro-Gly-OH derivative, which skips the formation of the DKP-susceptible intermediate on the resin. nih.govnih.gov | Verified as a viable strategy to preclude the existence of DKP-susceptible intermediates. nih.govacs.org |

| Alternative Protecting Groups | Utilizing alternative Nα-protecting groups like trityl (Trt) can bypass the base-mediated deblocking step that often catalyzes DKP formation. nih.gov | The use of N-tritylamino acids has been shown to suppress DKP formation. acs.org |

| Optimized Deprotection Reagents | Standard Fmoc removal with 20% piperidine (B6355638) in DMF can be problematic. acs.org Alternative formulations, such as 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine (B1678402) in NMP, have been shown to drastically reduce DKP formation. nih.govacs.org | A solution of 2% DBU, 5% piperazine/NMP was found to minimize both "traceless" and ordinary DKP formation and enhance Fmoc-removal kinetics. nih.govacs.org |

| Use of Sterically Hindered Resins | Employing bulky resin linkers, such as those on 2-chlorotrityl (2-CTC) resins, physically hinders the peptide chain from folding back to attack the ester linkage, thereby reducing DKP formation. sigmaaldrich.commerckmillipore.com | Trityl-based resins are strongly recommended for peptides with C-terminal Gly and Pro residues as the bulk of the linker reduces or eliminates this side reaction. sigmaaldrich.commerckmillipore.com |

The choice of solid support is critical for the successful synthesis of peptides prone to DKP formation. Researchers have identified and developed specific resins that minimize this side reaction.

Trityl-Based Resins : Resins with trityl-type linkers, such as 2-chlorotrityl (2-CTC) and NovaSyn® TGT resins, are highly recommended. sigmaaldrich.commerckmillipore.com The steric bulk of the trityl group provides significant shielding to the ester linkage, making it less accessible to the N-terminal amine of the dipeptide. This steric hindrance effectively suppresses the intramolecular cyclization that leads to DKP formation. sigmaaldrich.commerckmillipore.com Furthermore, loading onto these resins does not require carboxyl group activation, which prevents racemization and initial dipeptide formation. sigmaaldrich.com

DHPP Resin : The DHPP (Ellman's dihydropyran) resin is another specialized support noted for its use in synthesizing peptides with a C-terminal proline, as it helps to prevent DKP formation. biosynth.com

The features of these resins are compared below.

| Resin Type | Linker Type | Key Advantage for Pro-Gly Sequences | Citations |

| 2-Chlorotrityl (2-CTC) | Trityl | Steric hindrance from the bulky linker prevents intramolecular cyclization, minimizing DKP formation. | sigmaaldrich.commerckmillipore.combiosynth.com |

| NovaSyn® TGT | Trityl | Similar to 2-CTC, offers steric protection against DKP formation. | sigmaaldrich.commerckmillipore.com |

| DHPP | Dihydropyran | Specifically cited for preventing DKP formation with C-terminal proline residues. | biosynth.com |

| Wang Resin | Benzyl (B1604629) Alcohol Ester | Prone to DKP formation ; generally not recommended for C-terminal Pro-Gly sequences without other mitigation strategies. | merckmillipore.comnih.govresearchgate.net |

Precursor in the Synthesis of Complex Organic Molecules

Beyond SPPS, the Pro-Gly scaffold provided by this compound serves as a valuable starting point for creating non-peptide molecules that incorporate peptide-like features, such as peptidomimetics and complex natural products.

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties like stability and bioavailability. nih.gov Constrained analogues are peptides locked into a specific three-dimensional shape to enhance binding affinity to biological targets. nih.gov

In the field of total synthesis, complex natural products are often constructed in a convergent manner by combining smaller, pre-synthesized fragments. Amino acids and their derivatives are fundamental components of the "chiral pool"—a collection of readily available, enantiomerically pure molecules used as starting materials. researchgate.netdiva-portal.org

This compound serves as a higher-order building block from this chiral pool. Instead of starting with individual amino acids, a synthetic chemist can use this dipeptide unit to introduce a Pro-Gly fragment into a synthetic pathway efficiently. This approach offers several advantages from a purely chemical synthesis perspective:

Stereochemical Control : It provides the Pro-Gly unit with a pre-defined (S) stereocenter at the proline alpha-carbon.

Synthetic Efficiency : It reduces the number of synthetic steps required to build the target molecule, as two amino acid residues and a peptide bond are installed in a single reaction.

Structural Motif Introduction : It allows for the direct incorporation of a dipeptide motif, which may be a core structural element of the target natural product. acs.org

While specific, widespread examples of its use in the total synthesis of non-peptide natural products are specialized, the principle of using chiral building blocks like dipeptides is a cornerstone of modern organic synthesis for creating complex molecular architectures. researchgate.netdiva-portal.org

Stereoselective Construction of Heterocyclic Systems

The rigid, chiral pyrrolidine (B122466) ring of this compound makes it an excellent starting material or catalyst for the stereoselective synthesis of a variety of heterocyclic systems. These nitrogen-containing rings are prevalent scaffolds in numerous pharmaceuticals and natural products. mdpi.comresearchgate.net The defined stereochemistry at the α-carbon of the proline moiety allows for effective control over the formation of new stereocenters during cyclization reactions.

Proline and its derivatives have been successfully employed in the synthesis of complex heterocyclic structures such as pyrrolidines, pyrrolizidines, and spirocyclic systems. nih.govrsc.org For instance, in 1,3-dipolar cycloaddition reactions, the chirality of the proline unit can direct the approach of the reacting species, leading to high diastereoselectivity in the formation of the heterocyclic product. One-pot, multi-component reactions utilizing proline derivatives have proven to be an efficient method for generating libraries of spiro-heterocycles with a high degree of stereocontrol. nih.govrsc.org

The synthesis of piperidine-based structures, another important class of heterocycles, can also be achieved using strategies involving proline-derived building blocks. whiterose.ac.uk While direct examples using this compound are specific to proprietary research, the principles established with closely related proline esters are broadly applicable. The following table summarizes representative heterocyclic systems synthesized using proline derivatives, illustrating the potential of this compound in similar transformations.

| Heterocyclic System | Synthetic Method | Key Feature of Proline Derivative | Representative Reference |

| Spirocyclic Pyrrolidines | One-pot, three-component 1,3-dipolar cycloaddition | Acts as a chiral catalyst to control stereoselectivity. | nih.govrsc.org |

| Pyrrolidine-containing drugs (e.g., Captopril) | Multi-step synthesis involving coupling reactions | Serves as a chiral starting material. mdpi.com | mdpi.com |

| Substituted Piperidines | Hydrogenation of pyridine (B92270) precursors and subsequent modifications | Used as a scaffold for further functionalization. | whiterose.ac.uk |

| Pyrrolidines | Tandem hydrozirconation-stereoselective Lewis acid mediated cyclization | The chiral auxiliary directs the cyclization. | nih.gov |

Use in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, enabling the production of single enantiomers of chiral molecules. This compound is a valuable precursor in this domain, contributing to the development of chiral ligands for metal-catalyzed reactions, organocatalysts, and as a stereodirecting agent.

The nitrogen and oxygen atoms within this compound can act as coordination sites for transition metals, making it an excellent precursor for the synthesis of chiral ligands. These ligands, when complexed with metals such as palladium, rhodium, or iridium, can catalyze a wide array of asymmetric transformations with high enantioselectivity. mdpi.comscilit.com

The proline backbone provides a rigid and well-defined chiral environment around the metal center, which is crucial for effective stereochemical communication during the catalytic cycle. mdpi.com For example, ligands derived from proline have been instrumental in palladium-catalyzed allylic alkylations and C-H functionalization reactions. nih.govnih.gov The modular nature of this compound allows for straightforward modification of the ester or amine functionalities to fine-tune the steric and electronic properties of the resulting ligand, optimizing its performance for a specific reaction.

The following table illustrates the types of metal complexes and their applications where proline-derived ligands, and by extension those from this compound, are pivotal.

| Metal | Ligand Type | Application | Representative Reference |

| Palladium | P,S-mixed donor ligands | Enantioselective allylic alkylations | scilit.com |

| Palladium | Chiral phosphine-oxazoline ligands | Asymmetric hydrogenation | nih.gov |

| Rhodium | Amino acid-based ligands | Enantioselective C-H functionalization | emory.edunih.gov |

| Iridium | P,N-ligands | Asymmetric hydrogenation | scilit.com |

The field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, has seen a surge in interest, with proline and its derivatives playing a starring role. researchgate.netmdpi.com (S)-Proline itself is a highly effective catalyst for a range of asymmetric reactions, including aldol (B89426) and Mannich reactions, through the formation of chiral enamine or iminium ion intermediates.

This compound can serve as a precursor to more complex, second-generation proline-based organocatalysts. By modifying the glycine portion or the ester group, researchers can develop catalysts with enhanced solubility, stability, and catalytic activity compared to proline alone. These modifications can lead to higher enantioselectivities and yields in key carbon-carbon bond-forming reactions. For example, the introduction of bulky groups can enhance the steric shielding of one face of the reactive intermediate, leading to improved stereocontrol.

| Asymmetric Reaction | Role of Proline-Derived Catalyst | Key Intermediate | Representative Reference |

| Aldol Reaction | Formation of a chiral enamine | Enamine | researchgate.net |

| Michael Addition | Activation of the electrophile or nucleophile | Enamine/Iminium ion | nih.gov |

| Mannich Reaction | Formation of a chiral enamine | Enamine | scilit.com |

Beyond its use in catalytic systems, the chiral scaffold of this compound can be employed as a chiral auxiliary. researchgate.net In this capacity, the compound is stoichiometrically attached to an achiral substrate. The inherent chirality of the proline moiety then directs the stereochemical outcome of a subsequent reaction on the substrate. After the desired transformation, the auxiliary can be cleaved and ideally recovered for reuse.

The use of proline-derived chiral auxiliaries is a well-established strategy for the asymmetric synthesis of α-alkylated carboxylic acids and amino acids. researchgate.net The rigid pyrrolidine ring effectively blocks one face of the enolate intermediate, forcing the electrophile to approach from the less hindered side, thus inducing high diastereoselectivity. researchgate.netnih.gov This approach offers a reliable method for establishing key stereocenters in the synthesis of complex molecules. nih.gov

Advanced Analytical Methodologies for Characterization and Process Control in Chemical Research

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

Spectroscopic methods are paramount for elucidating the intricate structural details of molecules. For Methyl (S)-prolylglycinate hydrochloride, advanced spectroscopic techniques confirm not only its basic structure but also its three-dimensional conformation and the subtle interplay of its atoms.

Advanced NMR Spectroscopy (e.g., 2D-NMR, solid-state NMR for synthetic intermediates)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure in solution. nmims.edu While one-dimensional (1D) NMR provides initial information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in a molecule like this compound, especially given the potential for signal overlap. uzh.chwikipedia.org

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity. wikipedia.org

COSY identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the spin systems within the proline ring and the glycine (B1666218) backbone.

TOCSY extends these correlations to an entire spin system, which is invaluable for identifying all protons belonging to a specific amino acid residue. chemrxiv.org

HSQC correlates protons directly to their attached heteronuclei, such as ¹³C or ¹⁵N, providing a complete and unambiguous assignment of the carbon and nitrogen backbone. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about protons that are close in space, which is crucial for determining the peptide's three-dimensional conformation, including the cis-trans isomerism of the X-Pro amide bond. chemrxiv.org

Solid-State NMR (ssNMR): During the synthesis of peptides, which can be performed on a solid support (resin), ssNMR can be a vital tool. nih.gov It allows for the characterization of the peptide intermediate while it is still attached to the resin, providing information on reaction completion, structural integrity, and conformational details before the cleavage step.

Table 1: Application of 2D-NMR Techniques for this compound

| 2D-NMR Experiment | Information Provided | Application to this compound |

|---|---|---|

| COSY | Reveals scalar coupling between adjacent protons (H-C-C-H). uzh.ch | Confirms connectivity within the proline ring (e.g., α-H to β-H) and the glycine unit. |

| TOCSY | Shows correlations between all protons within a single spin system. chemrxiv.org | Differentiates the complete proline spin system from the glycine spin system. |

| HSQC | Correlates protons to their directly attached heteronuclei (¹³C, ¹⁵N). wikipedia.org | Unambiguously assigns each carbon and proton signal (e.g., proline Cα to Hα). |

High-Resolution Mass Spectrometry for Purity and Identity Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for confirming molecular identity and assessing purity with exceptional accuracy. nih.govuts.edu.au Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of precision (typically to four or more decimal places).

This precision allows for the determination of the elemental composition of the parent ion. For this compound, the expected protonated molecule [M+H]⁺ would be analyzed. The experimentally measured exact mass is compared against the theoretically calculated mass for its chemical formula (C₈H₁₅N₂O₃⁺). A close match provides unequivocal confirmation of the compound's identity. Furthermore, HRMS is highly sensitive for detecting and identifying impurities, even at trace levels, by determining their elemental formulas, which is critical for process control and final product quality. nih.gov

Table 2: HRMS Data for Identity Confirmation

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₄N₂O₃ |

| Protonated Ion | [C₈H₁₅N₂O₃]⁺ |

| Theoretical Exact Mass | 187.10772 u |

| Hypothetical Measured Mass | 187.10770 u |

| Mass Accuracy (ppm) | -0.11 ppm |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Synthesis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify functional groups within a molecule and to monitor the progress of a chemical reaction. americanpharmaceuticalreview.com In the synthesis of this compound, these techniques can track the formation of key bonds.

For instance, during the amide bond formation between the proline and glycine moieties, IR spectroscopy can monitor the disappearance of the carboxylic acid O-H stretch of the proline starting material and the appearance of the characteristic amide N-H and C=O (Amide I) bands in the product. mdpi.com The presence of the ester carbonyl and the N-H stretch of the protonated secondary amine in the proline ring can also be confirmed in the final product. These methods offer a rapid, non-destructive way to monitor reaction completion and verify the presence of expected functional groups. americanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Bond | Typical Wavenumber (cm⁻¹) | Significance in Synthesis |

|---|---|---|---|

| Amine Hydrochloride | N⁺-H stretch | 2400-2800 | Confirms the presence of the hydrochloride salt. |

| Amide | N-H stretch | 3200-3400 | Indicates the formation of the peptide bond. |

| Ester Carbonyl | C=O stretch | 1735-1750 | Confirms the presence of the methyl ester group. |

Chromatographic Methods for Purity and Stereochemical Assessment

Chromatography is the gold standard for separating components in a mixture, making it essential for determining both the chemical and stereochemical purity of pharmaceutical compounds and intermediates.

Chiral Chromatography for Enantiomeric Purity Determination

The biological activity of chiral molecules is often dependent on their stereochemistry. Since this compound is the specific (S)-enantiomer, it is critical to confirm its enantiomeric purity and quantify any presence of the unwanted (R)-enantiomer. Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for this purpose. researchgate.net

This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. bgb-analytik.com By achieving baseline separation of the (S)- and (R)-enantiomers, the enantiomeric excess (e.e.) of the desired product can be accurately quantified, ensuring that the compound meets stringent quality specifications. nih.govmdpi.com

Table 4: Example of a Chiral HPLC Method

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Cellulose or Amylose derivatives) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., Hexane) and an alcohol (e.g., Isopropanol) |

| Detection | UV at a suitable wavelength (e.g., 210-220 nm) |

| Goal | Baseline resolution (Rₛ > 1.5) between the (S) and (R) enantiomer peaks. mdpi.com |

HPLC/UPLC for Reaction Monitoring and Product Purity in Synthetic Campaigns

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its higher-resolution counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are workhorse techniques in synthetic chemistry. acs.org They are used extensively for two main purposes: monitoring the progress of a reaction and assessing the purity of the final isolated product.

During synthesis, small aliquots of the reaction mixture can be analyzed at various time points. The resulting chromatograms allow chemists to track the consumption of starting materials and the formation of the desired product, thereby determining the optimal reaction time. researchgate.netrsc.org After synthesis and purification, HPLC/UPLC is used to determine the purity of the final this compound. The area of the product peak relative to the total area of all peaks in the chromatogram gives a quantitative measure of its purity, typically aiming for >95-99% depending on the application. nih.gov

Table 5: Illustrative RP-HPLC Gradient for Purity Analysis

| Time (min) | % Solvent A (e.g., 0.1% TFA in Water) | % Solvent B (e.g., 0.1% TFA in Acetonitrile) |

|---|---|---|

| 0 | 95% | 5% |

| 20 | 50% | 50% |

| 25 | 5% | 95% |

GC-MS for Volatile Derivatives and Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, due to the low volatility and thermal lability of dipeptides like this compound, direct analysis by GC-MS is not feasible. Therefore, a critical step in the analytical workflow is the chemical derivatization of the analyte to increase its volatility and thermal stability.

The derivatization process for proline-containing peptides typically involves a two-step reaction. First, the carboxyl group is esterified, for instance, by using methanolic HCl. Subsequently, the amino group is acylated to block its activity and further enhance volatility. Common acylating agents include trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride. This process, when applied to Methyl (S)-prolylglycinate, would yield a derivative suitable for GC-MS analysis.

During the synthesis of this compound, various volatile byproducts could be formed. For instance, intramolecular cyclization could lead to the formation of cyclo(Pro-Gly), also known as a diketopiperazine. GC-MS is an excellent tool for the detection and quantification of such byproducts. Research on related proline-containing cyclic dipeptides has demonstrated the utility of mass spectrometry for their analysis.

Furthermore, studies on the derivatization of γ-glutamyl peptides have shown that under certain conditions, such as heating with methanolic HCl, intramolecular conversion to pyroglutamate (B8496135) (5-oxo-proline) derivatives can occur. For GC-MS analysis, these derivatives are often further acylated, for example with pentafluoropropionic (PFP) anhydride. The resulting Me-PFP derivative of pyroglutamate is amenable to GC-MS analysis and can be quantified using selected-ion monitoring (SIM) for high sensitivity and specificity. This highlights the importance of carefully controlled derivatization conditions and the ability of GC-MS to identify and quantify such transformation products.

The "proline effect" is a well-documented phenomenon in the mass spectrometry of proline-containing peptides, where preferential cleavage occurs at the N-terminal side of the proline residue. This can lead to a distinctive fragmentation pattern in the mass spectrum, which can be both a tool for identification and a challenge for sequencing. The fragmentation of protonated proline and its derivatives has been studied to better understand these pathways.

Below is a table summarizing typical derivatization conditions and GC-MS parameters that could be adapted for the analysis of volatile derivatives of this compound, based on studies of related compounds.

| Parameter | Condition |

| Derivatization | |

| Esterification | 2 M HCl in CH3OH, 80 °C, 60 min |

| Acylation | Pentafluoropropionic (PFP) anhydride in ethyl acetate (B1210297) (1:4, v/v), 65 °C, 30 min |

| GC Conditions | |

| Column | CHIRALDEX G-TA (for chiral separations) |

| Oven Program | Example: Initial temperature 60°C, ramp to 180°C at 4°C/min, hold for 10 min |

| Carrier Gas | Helium |

| MS Conditions | |

| Ionization Mode | Electron-Capture Negative-Ion Chemical Ionization (ECNICI) or Electron Ionization (EI) |

| Detection | Selected-Ion Monitoring (SIM) or full scan |

This table presents a hypothetical set of conditions based on published methods for similar compounds and would require optimization for the specific analysis of this compound derivatives.

X-Ray Crystallography for Absolute Stereochemistry and Conformation of its Derivatives

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry and conformational details. For a chiral molecule like this compound, this technique can definitively confirm the (S)-configuration at the proline's alpha-carbon.

The primary challenge in X-ray crystallography is often the growth of single crystals of sufficient size and quality for diffraction experiments. This has historically been a significant hurdle for some amino acids. For a dipeptide derivative, obtaining suitable crystals might involve screening a wide range of solvents and crystallization conditions.

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, revealing the precise bond lengths, bond angles, and torsion angles that define the molecule's conformation.

The conformation of proline-containing peptides is of particular interest due to the restricted rotation around the N-Cα bond of the pyrrolidine (B122466) ring. This constraint influences the local and global structure of peptides and proteins. X-ray crystallography can reveal whether the proline residue adopts a cis or trans conformation of the peptide bond, a key structural feature. Furthermore, the analysis can detail the puckering of the proline ring itself.

In the context of this compound, a crystal structure would provide invaluable information. It would not only confirm the (S)-stereochemistry but also describe the conformation of the prolyl-glycine backbone, the orientation of the methyl ester group, and the network of intermolecular interactions, including hydrogen bonds, within the crystal lattice.

While a crystal structure for this compound itself is not publicly available, the principles of the technique are well-illustrated by the extensive crystallographic studies of its constituent amino acids, glycine and proline, as well as other

Future Directions and Emerging Research Avenues in the Chemistry of Methyl S Prolylglycinate Hydrochloride

Development of Sustainable and Scalable Synthetic Processes

The chemical industry's shift towards green chemistry principles is a major driver for innovation. Future research on Methyl (S)-prolylglycinate hydrochloride will likely prioritize the development of synthetic routes that are not only economically viable on a large scale but also environmentally benign. Traditional peptide synthesis often relies on hazardous reagents and generates significant waste. Emerging strategies aim to mitigate these issues.

Key research directions include:

Biocatalysis and Chemoenzymatic Synthesis : Utilizing enzymes, such as lipases or proteases, for the formation of the amide bond between proline and glycine (B1666218) derivatives offers high selectivity and mild reaction conditions. researchgate.net This approach can significantly reduce the need for complex protecting group strategies and harsh coupling agents. A chemoenzymatic route might involve the chemical synthesis of protected amino acid precursors followed by an enzymatic coupling step. researchgate.net

Flow Chemistry : Continuous flow processes offer superior control over reaction parameters like temperature and mixing, leading to higher yields and purity. This methodology is inherently more scalable and safer than traditional batch processing. Adapting peptide coupling reactions to flow systems can streamline the production of dipeptides like this compound.

Green Solvents : Replacing conventional, often toxic, organic solvents with more sustainable alternatives is a critical goal. Research into using deep eutectic solvents (DESs) or aqueous systems for peptide synthesis is gaining traction. researchgate.net For instance, proline-based DESs have shown promise in organic reactions and could be adapted for dipeptide synthesis. researchgate.net

Table 1: Comparison of Synthetic Approaches for Dipeptide Synthesis

| Feature | Traditional Batch Synthesis | Sustainable/Scalable Synthesis |

|---|---|---|

| Methodology | Solid-Phase or Solution-Phase Peptide Synthesis | Biocatalysis, Flow Chemistry, Chemoenzymatic Methods |

| Reagents | Carbodiimides (e.g., DCC, EDC), HOBt, HATU | Enzymes (e.g., Lipases, Proteases), Milder Coupling Agents |

| Solvents | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF) | Water, Deep Eutectic Solvents (DESs), Bio-based Solvents |

| Waste Profile | High E-Factor (Environmental Factor), significant reagent and solvent waste. researchgate.net | Lower E-Factor, reduced waste, potential for catalyst recycling. researchgate.net |

| Scalability | Challenging to scale up, potential for batch-to-batch variability. | More readily scalable (especially flow chemistry), improved consistency. nih.gov |

Exploration of Novel Reactivity and Catalytic Applications

The unique structure of this compound, featuring a chiral proline ring, a secondary amine, an amide linkage, and a methyl ester, presents multiple opportunities for its use as a catalyst or a ligand in asymmetric synthesis. The field of organocatalysis, in particular, has benefited greatly from catalysts derived from the amino acid (S)-proline. researchgate.net

Future research will likely explore:

Organocatalysis : Derivatives of (S)-proline are renowned for their ability to catalyze key reactions like aldol (B89426) and Michael additions with high enantioselectivity. researchgate.net this compound, as a dipeptide derivative, could offer modified steric and electronic properties compared to proline itself, potentially leading to improved activity or selectivity in known transformations or enabling entirely new reactions.

Chiral Ligand Synthesis : The compound can serve as a bidentate or tridentate ligand for transition metal catalysis. The proline nitrogen and the amide carbonyl oxygen can coordinate to a metal center, creating a chiral environment for reactions such as hydrogenations, C-C bond formations, or Henry reactions. nih.gov Research into creating hybrid ligands, for example by incorporating other coordinating groups, is a promising avenue. nih.gov

Metal Nanoparticle Stabilization : The compound could function as a capping agent to stabilize metal nanoparticles (e.g., Platinum, Palladium), creating novel heterogeneous catalysts. mdpi.com The chiral nature of the dipeptide could induce enantioselectivity in reactions catalyzed by these nanoparticles.

Table 2: Potential Catalytic Roles of this compound

| Catalytic Role | Key Structural Features Involved | Potential Reactions |

|---|---|---|

| Organocatalyst | Proline's secondary amine, carboxylic acid (after hydrolysis) | Asymmetric Aldol, Mannich, and Michael reactions. researchgate.net |

| Chiral Ligand | Proline nitrogen, amide oxygen/nitrogen, ester carbonyl | Asymmetric Hydrogenation, Cross-Coupling, Henry Reaction. nih.gov |

| Nanoparticle Stabilizer | Amine, amide, and ester functional groups | Heterogeneous catalysis, enantioselective reductions. mdpi.com |

Integration with Automation and High-Throughput Synthesis Platforms

The demand for large libraries of compounds for drug discovery and materials science has spurred the development of automated synthesis platforms. nih.gov Peptide synthesis was one of the first chemical processes to be successfully automated and remains a cornerstone of this field. nih.gov

Future work can integrate this compound with these platforms in several ways:

Library Synthesis : Using the compound as a core scaffold, automated systems can rapidly generate a diverse library of derivatives. For instance, the glycinate (B8599266) portion could be replaced with various other amino acid esters, or the proline nitrogen could be functionalized with different substituents. This allows for the high-throughput exploration of structure-activity relationships. nih.govefficient-robotics.com